Anisodamine hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCELRVANQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biotechnological Production:an Alternative to Field Cultivation is the Use of Plant Cell and Tissue Cultures in Controlled Bioreactor Environments. Hairy Root Cultures, Known for Their Genetic Stability and Rapid Growth, Are a Particularly Promising Avenue.researchgate.netresearch Using Hairy Root Cultures of Brugmansia Candida Has Demonstrated Significant Improvements in Alkaloid Production when Scaled Up from Flasks to Bioreactors.
Interactive Table: Comparison of Anisodamine (B1666042) Production in B. candida Hairy Root Cultures
| Culture System | Anisodamine Yield | Key Advantage | Citation(s) |
| Erlenmeyer Flasks | Baseline | Standard laboratory-scale method. | researchgate.net |
| Modified 1.5 L Stirred Tank Bioreactor | 10.05 ± 0.76 mg/g (dry weight) | Increased biomass and 31% higher anisodamine concentration compared to flask system. | researchgate.net |
Future perspectives in bioproduction include the metabolic engineering of microbial hosts. While not yet applied to anisodamine, creating microbial cell factories in organisms like E. coli or yeast to produce aromatic compounds is a rapidly advancing field that could one day offer a highly sustainable and scalable production method completely independent of plant sources.
Pharmacological Modulations and Mechanistic Investigations of Anisodamine Hydrobromide
Cholinergic System Interactions
Anisodamine (B1666042) hydrobromide's primary mechanism of action involves the cholinergic system, where it functions as an anticholinergic agent by inhibiting the effects of the neurotransmitter acetylcholine (B1216132). patsnap.compatsnap.com This interaction occurs at both muscarinic and nicotinic acetylcholine receptors.
Anisodamine hydrobromide acts as a non-subtype-selective antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.commedchemexpress.com By competitively blocking these G-protein coupled receptors, it curtails the activity of the parasympathetic nervous system. patsnap.com Its antagonism spans across M1, M2, and M3 receptor subtypes, which are crucial for various physiological functions. patsnap.comnih.gov
M1 Receptors: Primarily located in the central nervous system, M1 receptors are involved in cognitive processes. patsnap.com
M2 Receptors: Found in the heart, antagonism of M2 receptors can influence cardiac function. This compound's comparatively lower impact on M2 receptors minimizes effects like tachycardia. nih.gov
M3 Receptors: Located in smooth muscles and glandular tissues, M3 receptors mediate contractions and secretions. patsnap.com Blockade of M3 receptors by anisodamine leads to the relaxation of smooth muscles in the gastrointestinal, bronchial, and urinary tracts. patsnap.commedchemexpress.com
This non-selective antagonism is fundamental to its use in conditions characterized by smooth muscle spasms and hypersecretion. patsnap.comnih.gov
Beyond its muscarinic effects, this compound is also recognized as a nicotinic cholinoceptor antagonist. medchemexpress.commedchemexpress.commedchemexpress.com However, its interaction with the nicotinic system is multifaceted. A significant aspect of its anti-inflammatory mechanism involves the indirect activation of the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govnih.gov By blocking muscarinic receptors, anisodamine may reroute acetylcholine to activate α7nAChRs, engaging the cholinergic anti-inflammatory pathway. nih.gov This pathway is crucial for inhibiting the production of pro-inflammatory cytokines. nih.gov Studies have shown that the antishock effects of anisodamine are diminished in α7nAChR-deficient mice, highlighting the importance of this receptor in its therapeutic action. nih.gov
This compound functions as a competitive antagonist to acetylcholine at muscarinic receptors. patsnap.com This means it binds to the same receptor sites as acetylcholine but does not elicit a response, thereby preventing acetylcholine from exerting its normal physiological effects. patsnap.compatsnap.com This competitive inhibition is the cornerstone of its anticholinergic properties, leading to reduced glandular secretions and relaxation of smooth muscles. nih.govnih.gov This mechanism is similar to other anticholinergic drugs like atropine (B194438) and scopolamine (B1681570), although anisodamine is noted to have less penetration into the central nervous system. nih.gov
Adrenergic System Modulation
In addition to its effects on the cholinergic system, anisodamine also modulates the adrenergic system.
This compound is an antagonist of the alpha-1 (α1) adrenergic receptor. wikipedia.orgwikipedia.org This action contributes to its vasodilatory effects, which are beneficial for improving microcirculation. patsnap.comresearchgate.net The antagonism of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and, consequently, vasodilation. patsnap.com Studies on isolated canine blood vessels have demonstrated that anisodamine causes a marked shift in the concentration-response curves for α1-adrenergic agonists like norepinephrine (B1679862) and phenylephrine, confirming its antagonistic activity at these receptors. nih.gov This vasodilatory property is considered a key component of its effectiveness in treating circulatory shock. wikipedia.orgresearchgate.net
Table 1: Adrenergic Receptor Antagonism by Anisodamine
| Receptor Target | Agonist | Anisodamine Effect | pA2 Value | Reference |
|---|---|---|---|---|
| Alpha-1 Adrenergic Receptor | Norepinephrine | Antagonism | 4.81 +/- 0.11 | nih.gov |
| Alpha-1 Adrenergic Receptor | Phenylephrine | Antagonism | 4.86 +/- 0.20 | nih.gov |
pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.
Anti-inflammatory and Immunomodulatory Pathways
This compound possesses significant anti-inflammatory and immunomodulatory properties. patsnap.commedchemexpress.comoup.com These effects are mediated through several pathways. A primary mechanism is the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govcellmolbiol.org This is partly achieved through the cholinergic anti-inflammatory pathway via α7nAChR activation. nih.govnih.gov
Furthermore, research indicates that anisodamine can modulate key signaling pathways involved in inflammation. oup.com For instance, it has been shown to alleviate vertigo symptoms by activating the PI3K-Akt pathway and inhibiting the NF-κB pathway, which in turn reduces the inflammatory response and apoptosis. oup.com Studies in models of sepsis have demonstrated that this compound attenuates organ injury by suppressing pro-inflammatory cytokines and reducing oxidative stress, as evidenced by increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels. nih.govcellmolbiol.org The interplay with IL-10 is also crucial, as IL-10 upregulates α7nAChR expression, and anisodamine acts synergistically to enhance this effect, contributing to its antishock properties. nih.gov
Table 2: Effect of this compound on Inflammatory Markers in Septic Rats
| Treatment Group | Plasma TNF-α Level | Plasma IL-6 Level | Plasma SOD Activity | Plasma MDA Level | Reference |
|---|---|---|---|---|---|
| Septic Shock | Increased | Increased | Decreased | Increased | nih.govcellmolbiol.org |
Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)
This compound has demonstrated significant capabilities in suppressing the expression of key pro-inflammatory cytokines. In a rat model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound led to a reduction in plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govcellmolbiol.org The reduction of these cytokines was more pronounced with a 5.4 mg/kg dose of this compound compared to racemic anisodamine. nih.govcellmolbiol.org
Similarly, in a study involving lipopolysaccharide (LPS)-induced acute kidney injury in rats, this compound administration significantly attenuated the LPS-induced increases in serum levels of TNF-α, IL-6, and interleukin-1beta (IL-1β). nih.gov In the renal tissues of these septic rats, this compound also significantly reduced the production of TNF-α and IL-1β. nih.gov Further research has corroborated these findings, showing that this compound can effectively lower the plasma levels of IL-1β, IL-6, and TNF-α in a dose-dependent manner in rats with LPS-induced septic shock. frontiersin.org These inhibitory effects on pro-inflammatory cytokines are believed to contribute to its protective effects against organ injury during systemic inflammation. nih.govcellmolbiol.org
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Model System | Cytokine | Effect of this compound | Reference |
|---|---|---|---|
| Cecal Ligation and Puncture (CLP) in rats | TNF-α, IL-6 | Reduced plasma levels | nih.govcellmolbiol.org |
| Lipopolysaccharide (LPS)-induced acute kidney injury in rats | TNF-α, IL-6, IL-1β | Significantly attenuated serum levels | nih.gov |
| LPS-induced septic shock in rats | IL-1β, IL-6, TNF-α | Dose-dependent reduction in plasma levels | frontiersin.org |
Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway Inhibition, PI3K-Akt Pathway Activation)
The anti-inflammatory effects of this compound are mediated, at least in part, through its modulation of critical intracellular signaling pathways. Research has shown that this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a cornerstone in the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines. By inhibiting NF-κB, this compound effectively dampens the inflammatory cascade. nih.gov
In addition to inhibiting pro-inflammatory pathways, this compound has been found to activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway. oup.comnih.gov Activation of the PI3K/Akt pathway is known to play a crucial role in cell survival and in the regulation of apoptosis. nih.gov Studies have demonstrated that this compound can activate this pathway, leading to the upregulation of downstream anti-apoptotic proteins like Bcl-2 and a reduction in pro-apoptotic proteins like Bax. oup.com This dual action of inhibiting NF-κB and activating PI3K-Akt highlights a complex mechanism through which this compound exerts its protective effects.
Attenuation of Pyroptosis (e.g., NLRP3, Caspase-1, GSDMD, IL-18 Modulation)
This compound has been shown to mitigate pyroptosis, a form of programmed cell death characterized by inflammation. In a murine sepsis model, this compound treatment led to the downregulation of key components of the pyroptotic pathway, including NLRP3, Caspase-1, and Gasdermin D (GSDMD), at both the mRNA and protein levels. nih.gov This inhibition of pyroptosis was observed in both animal models and in cell cultures. nih.gov
Furthermore, the compound was found to suppress the levels of interleukin-18 (IL-18) and IL-1β, which are cytokines matured and released during pyroptosis. nih.govresearchgate.net The mechanism of action appears to be similar to the blockade of Caspase-1. nih.gov By attenuating pyroptosis, this compound can reduce inflammation and cell death, offering a protective effect in conditions like sepsis-induced acute lung injury. nih.govnih.gov
Table 2: Modulation of Pyroptosis by this compound
| Model System | Modulated Component | Effect of this compound | Reference |
|---|---|---|---|
| Murine Sepsis Model | NLRP3, Caspase-1, GSDMD | Downregulated mRNA and protein levels | nih.gov |
| Murine Sepsis Model | IL-18, IL-1β | Suppressed levels | nih.govresearchgate.net |
Regulation of Th1/Th2 Cytokine Balance
This compound has been observed to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is crucial for a well-regulated immune response. In a swine model of cardiac arrest and resuscitation, treatment with this compound was found to inhibit the shift from a Th1 to a Th2 phenotype. nih.gov Specifically, it significantly decreased the levels of the Th2 cytokines IL-4 and IL-10, while increasing the levels of the Th1 cytokines interferon-gamma (IFN-γ) and IL-2 in both serum and myocardial tissues. nih.gov
Similarly, in a swine model of intestinal ischemia/reperfusion injury, this compound treatment increased IFN-γ levels and decreased IL-4 levels, thereby increasing the IFN-γ/IL-4 ratio in both serum and gut-associated lymphoid tissues (GALTs). scielo.br In allergic asthmatic mice, anisodamine was also shown to restore the Th1/Th2 balance in bronchoalveolar lavage fluid by downregulating IL-4 and upregulating IFN-γ. cddyyy.com This regulation of the Th1/Th2 balance suggests that this compound can help to control inflammation and restore immune homeostasis. cddyyy.com
Antioxidant and Free Radical Scavenging Activities
Mechanisms of Protection Against Oxidative Stress and Free Radical-Induced Cellular Damage
This compound exhibits significant antioxidant properties, protecting against cellular damage induced by oxidative stress and free radicals. patsnap.com It is believed to act as an antagonist of the muscarinic acetylcholine receptor, which contributes to its ability to prevent free radical damage. nih.gov The compound's neuroprotective effects are also linked to its capacity to reduce oxidative stress and inhibit apoptosis in neuronal cells. patsnap.com By scavenging reactive oxygen species (ROS), this compound helps to mitigate the detrimental effects of oxidative stress, which is a key factor in the pathogenesis of various conditions, including septic kidney injury. nih.gov
Effects on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Malondialdehyde)
This compound has been shown to positively influence the endogenous antioxidant enzyme system. In studies on septic rats, administration of this compound led to an increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govcellmolbiol.orgnih.gov This effect was observed in both serum and renal tissues. nih.gov The restoration of SOD activity and reduction of MDA levels were also noted in a rat model of vertigo, where this compound administration increased SOD, glutathione (B108866) (GSH), and total antioxidant capacity (T-AOC) levels while reducing MDA levels. oup.com These findings indicate that this compound enhances the body's natural antioxidant defenses, thereby reducing oxidative damage. oup.com
Table 3: Effect of this compound on Antioxidant Enzyme Systems
| Model System | Enzyme/Marker | Effect of this compound | Reference |
|---|---|---|---|
| Septic rats (CLP and LPS models) | Superoxide Dismutase (SOD) | Increased activity | nih.govcellmolbiol.orgnih.gov |
| Septic rats (CLP and LPS models) | Malondialdehyde (MDA) | Reduced levels | nih.govcellmolbiol.orgnih.gov |
| Rat model of vertigo | SOD, GSH, T-AOC | Increased levels | oup.com |
| Rat model of vertigo | MDA | Reduced levels | oup.com |
Anti-Thrombotic Mechanisms
Anisodamine demonstrates notable anti-thrombotic activity, which is attributed to its influence on thromboxane (B8750289) synthesis and the aggregation of platelets and granulocytes. researchgate.netncats.io
Inhibition of Thromboxane Synthesis
A key component of anisodamine's anti-thrombotic effect is its ability to inhibit the synthesis of thromboxane (TXA), a potent mediator of vasoconstriction and platelet aggregation. ncats.ionih.gov Research indicates that in platelets treated with anisodamine, thromboxane synthesis is markedly inhibited. nih.govumn.edu This suggests a biochemical mode of action that may involve the inhibition of cyclo-oxygenase or thromboxane synthetase, critical enzymes in the thromboxane pathway. nih.govumn.edunih.gov By reducing the levels of TXA2, anisodamine helps to mitigate its pro-thrombotic and vasoconstrictive effects, which plays a role in its efficacy in conditions like burn shock and bacteremic shock. nih.govnih.gov
| Research Focus | Key Finding | Proposed Mechanism | Source Index |
|---|---|---|---|
| Bacteremic Shock Model | Anisodamine inhibited thromboxane synthesis in platelets. | Inhibition of cyclo-oxygenase or thromboxane synthetase. | nih.govumn.edu |
| General Anti-Thrombotic Activity | The anti-thrombotic activity of anisodamine is attributed to its inhibition of thromboxane synthesis. | Inhibition of thromboxane synthesis. | researchgate.netncats.io |
| Burn Shock Treatment | As a TXA2 synthesis inhibitor, anisodamine showed beneficial effects by restoring hemodynamic and rheological disturbances. | Inhibition of TXA2 synthesis, which in turn reduces vascular constriction and platelet aggregation. | nih.gov |
Modulation of Platelet and Granulocyte Aggregation
Anisodamine has been identified as a powerful inhibitor of platelet aggregation and a modest inhibitor of granulocyte aggregation. nih.govumn.edunih.gov This inhibitory action is a potential mechanism for its effectiveness in conditions such as bacteremic shock. nih.govnih.govtandfonline.com By preventing the clumping of platelets and, to a lesser extent, white blood cells, anisodamine interferes with the formation of thrombi. researchgate.netcddyyy.com This effect contributes to its therapeutic use in improving blood flow in circulatory disorders. researchgate.nettandfonline.comnih.gov For instance, studies have shown that the combination of anisodamine and heparin can effectively reduce the risk of early thrombosis in arteriovenous fistulas (AVF), with one study noting an AVF patency rate of 96.7% in the combined therapy group. cddyyy.com
| Cell Type | Effect | Context | Source Index |
|---|---|---|---|
| Platelets | Powerful inhibitor of aggregation. | Considered a key mechanism for its efficacy in bacteremic shock and circulatory disorders. | researchgate.netnih.govumn.edunih.gov |
| Granulocytes | Modest inhibitor of aggregation. | Contributes to its anti-inflammatory and anti-shock properties. | nih.govumn.edu |
| General | Inhibits platelet and granulocyte aggregation. | Contributes to improved microcirculation and anti-thrombotic effects. | tandfonline.comcddyyy.com |
Cardiovascular System Interventions (Preclinical Focus)
Preclinical studies have highlighted several ways in which this compound interacts with the cardiovascular system, primarily by improving microcirculation, modulating cardiac electrical activity, and protecting the vascular endothelium.
Regulation of Microcirculatory Hemodynamics
A primary and extensively documented effect of anisodamine is the improvement of blood flow in the microcirculation. researchgate.netncats.iotandfonline.com This action is considered fundamental to its therapeutic benefits in various circulatory disorders, including septic shock. ncats.ionih.gov Preclinical studies in animal models have demonstrated these effects. In a pig model of cardiac arrest, anisodamine treatment led to a faster recovery of microcirculation, with significant improvements in the Perfused Vessel Density (PVD) and Microvascular Flow Index (MFI) in both intestinal and sublingual tissues. nih.govnih.gov Similarly, in septic shock rat models, anisodamine restored the velocity of microcirculatory blood flow and improved abnormal flow patterns. nih.govresearchgate.net This improvement in microcirculatory hemodynamics is also linked to its ability to inhibit excessive inflammatory responses. besjournal.com
| Animal Model | Condition | Key Findings | Source Index |
|---|---|---|---|
| Pigs | Post-cardiac resuscitation | Microcirculation recovered faster in the anisodamine group; Perfused Vessel Density (PVD) and Microvascular Flow Index (MFI) were significantly improved. | nih.govnih.gov |
| Rats | Septic shock (LPS-induced) | Restored velocity of microcirculatory blood flow and improved flow patterns (reduced intermittent and reciprocating motions). | nih.govresearchgate.net |
| Pigs | Post-cardiopulmonary resuscitation | Significantly improved visceral microcirculation and hemodynamics. | besjournal.com |
Modulation of Cardiac Conduction and Anti-Arrhythmic Properties
Anisodamine exhibits effects on cardiac conduction and possesses properties that protect against arrhythmias induced by various agents. researchgate.netncats.io As a non-specific cholinergic antagonist, it competes with acetylcholine, which can relieve the inhibitory action of the vagus nerve on the heart. tandfonline.com In a study involving conscious dogs, anisodamine administration resulted in a significant increase in heart rate and a shortening of the PR and QTCV intervals. tandfonline.comresearchgate.net Notably, the research indicated that anisodamine did not show a potential to prolong the QTCV interval, a key consideration in cardiac safety. tandfonline.com These findings suggest that anisodamine can directly modulate cardiac electrical activity.
| Study Subject | Parameter | Observed Effect | Source Index |
|---|---|---|---|
| Conscious Dogs | Heart Rate | Significantly increased. | tandfonline.comresearchgate.net |
| Conscious Dogs | PR Interval | Significantly shortened. | tandfonline.comresearchgate.net |
| Conscious Dogs | QTCV Interval | Significantly shortened; no potential for prolongation observed. | tandfonline.comresearchgate.net |
| General (Preclinical) | Cardiac Conduction | Depression of cardiac conduction. | researchgate.netncats.io |
| General (Preclinical) | Arrhythmia | Ability to protect against arrhythmia induced by various agents. | researchgate.netncats.io |
Stabilization of Vascular Endothelium and Effects on Cell Barrier Permeability
Anisodamine contributes to the stabilization of the vascular endothelium, a critical factor in maintaining microcirculatory integrity. researchgate.nettandfonline.comnih.govtandfonline.com Research has shown that anisodamine can protect endothelial cells from damage and increased permeability induced by agents like lipopolysaccharide (LPS). cddyyy.comnih.gov It is proposed that anisodamine helps preserve the glycocalyx, a protective layer on the surface of endothelial cells, from the effects of LPS. cddyyy.com Furthermore, it may impede the degradation of vascular endothelial cadherin, a protein essential for the tight junctions between endothelial cells, thereby preserving the integrity of the vascular endothelial barrier and enhancing microcirculation. nih.gov This stabilization of the endothelium helps to prevent vascular leakage, a common complication in conditions like septic shock. nih.gov
| Effect | Mechanism/Observation | Context | Source Index |
|---|---|---|---|
| Endothelium Stabilization | Antagonizes acetylcholine, contributing to endothelial stability. | Improves microcirculation in septic shock. | researchgate.nettandfonline.comnih.govtandfonline.com |
| Protection against Permeability | Protects the glycocalyx from LPS effects on microvascular endothelial layer permeability. | LPS-induced endothelial damage models. | cddyyy.com |
| Barrier Integrity | Impedes the degradation of vascular endothelial cadherin. | Preserves the integrity of the vascular endothelial barrier. | nih.gov |
| Protection against Leakage | Protects endothelial cells against LPS-induced increase in cell barrier permeability. | Reverses endotoxin-induced vascular leakage. | nih.gov |
Neuropharmacological Effects (Preclinical Focus)
Preclinical studies have highlighted the neuroprotective properties of this compound, which are largely attributed to its ability to counteract oxidative stress and inhibit apoptosis in neuronal cells. patsnap.com In models of septic organ injury, this compound administration has been shown to significantly reduce oxidative stress. cellmolbiol.org This is achieved by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. cellmolbiol.orgnih.gov
Furthermore, this compound exerts potent anti-apoptotic effects. patsnap.com Studies on rats with septic shock demonstrated that treatment with this compound led to a decrease in apoptotic cells in various organs, including the brain. cellmolbiol.org It also mitigates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are known to contribute to neuronal damage. cellmolbiol.orgnih.gov In models of cerebral ischemia, this compound has been shown to reduce the generation of reactive oxygen species (ROS), further underscoring its neuroprotective capabilities. cellmolbiol.org These mechanisms collectively protect neuronal cells from damage induced by inflammatory and oxidative insults. patsnap.com
Table 1: Effects of this compound on Oxidative Stress Markers in LPS-Induced Injury Models
| Marker | Tissue/Sample | Effect of LPS | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| SOD Activity | Serum & Renal Tissues | ↓ Significantly Reduced | ↑ Significantly Reversed | nih.gov |
| SOD Activity | Plasma | ↓ Reduced | ↑ Increased in a concentration-dependent manner | cellmolbiol.org |
| MDA Level | Serum & Renal Tissues | ↑ Significantly Increased | ↓ Significantly Reversed | nih.gov |
| MDA Level | Plasma | ↑ Increased | ↓ Reduced in a concentration-dependent manner | cellmolbiol.org |
| ROS Level | HM Cells (Hypoxia) | ↑ Increased | ↓ Concentration-dependent inhibition | cellmolbiol.org |
A critical aspect of the neuropharmacological activity of any compound is its ability to reach the central nervous system. Research suggests that this compound can cross the blood-brain barrier. patsnap.com This capability is a prerequisite for its direct protective effects on neuronal cells against conditions like oxidative stress and apoptosis. patsnap.com Studies investigating its adrenoceptor blocking properties have also utilized rat brain tissue preparations, implicitly supporting the compound's access to the central nervous system. nih.gov The ability to permeate the blood-brain barrier allows this compound to exert its neuroprotective and neuromodulatory effects within the brain parenchyma. patsnap.comnih.gov
Antiviral Properties (Preclinical Focus)
Recent preclinical research has identified anisodamine as a potential antiviral agent, with studies focusing on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov In vitro experiments demonstrated that anisodamine potently suppresses SARS-CoV-2 infection in Vero E6 cells. nih.govnih.govresearchgate.net Furthermore, its efficacy was evaluated using a pseudovirus entry assay, which showed that anisodamine reduced the entry of SARS-CoV-2 pseudovirus into HEK293/hACE2 cells. nih.govresearchgate.net These findings suggest that anisodamine can interfere with the initial stages of viral infection. nih.gov
To elucidate the mechanism behind its antiviral activity, molecular docking studies were conducted. These computational analyses predicted that the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key therapeutic target of anisodamine. nih.govnih.govresearchgate.net The main protease is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.net
The molecular docking study revealed that anisodamine binds to the predicted active site of Mpro with a strong docking score of -6.63 kcal/mol. nih.govnih.govresearchgate.net This interaction is stabilized by the formation of three hydrogen bonds with key amino acid residues: Gly143, Cys145, and Cys44. nih.govnih.gov In contrast, anisodamine showed lower binding affinities for other viral and host proteins like the Spike RBD, RdRp, and ACE2. nih.gov This suggests that the potent antiviral effect of anisodamine is likely mediated through the targeted inhibition of the SARS-CoV-2 main protease. nih.govbiorxiv.org
Table 2: Molecular Docking Scores of Anisodamine with SARS-CoV-2 Related Proteins
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Main Protease (Mpro) | -6.63 | nih.gov |
| GRP78 | -4.801 | nih.gov |
| Spike RBD | -3.898 | nih.gov |
| RdRp | -3.768 | nih.gov |
| ACE2 | -3.723 | nih.gov |
Cellular and Membrane Interactions
Research utilizing model membrane systems, such as liposomes, has provided detailed insights into the nature of these interactions. Studies employing techniques like differential scanning calorimetry (DSC), electron spin resonance (ESR) spectroscopy, fluorescence polarization, and freeze-fracture electron microscopy have collectively shown that anisodamine increases the fluidity of phospholipid membranes. nih.gov
One of the key findings is that anisodamine alters the phase transition behavior of lipids. For instance, in liposomes composed of dipalmitoylphosphatidylcholine (DPPC), a neutral phospholipid, anisodamine causes a dose-dependent increase in membrane fluidity. nih.gov This is characterized by a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). sciengine.com As the concentration of anisodamine increases, the main transition temperature of DPPC liposomes is lowered, and the pre-transitional peak vanishes. sciengine.com This suggests that anisodamine disrupts the ordered packing of the lipid acyl chains in the gel state, promoting a more disordered, fluid state. nih.govsciengine.com The interaction is proposed to follow a "trigger mechanism," whereby the anisodamine molecule interacts with the polar head groups of the lipid molecules on the bilayer surface through electrostatic forces, rather than penetrating deep into the hydrophobic core. sciengine.com This interaction is sufficient to affect the phase transition temperature and membrane fluidity. sciengine.com
Interestingly, the effect of anisodamine is more pronounced on negatively charged phospholipids (B1166683) compared to neutral ones. sciengine.com Studies on liposomes made from dipalmitoyl phosphatidic acid (DPPA), a negatively charged phospholipid, show a more significant fluidizing effect. sciengine.com At a certain molar ratio, a phase separation is observed, indicating the formation of a molecular complex between anisodamine and DPPA, potentially in a 1:1 ratio. sciengine.com This preferential interaction with acidic phospholipids suggests that electrostatic forces play a crucial role in the drug-membrane association. sciengine.com
Further evidence of anisodamine's disruptive effect on membrane structure comes from observations that it can induce the formation of non-lamellar phases, such as the hexagonal phase in cardiolipin (B10847521) and dioleoylphosphatidylcholine (DOPC) liposomes, and an interdigitated gel phase in dipalmitoylphosphatidylglycerol (B1197311) (DPPG) vesicles. tandfonline.com An interdigitated phase is a state where the acyl chains of the lipids from opposing leaflets of the bilayer interlock, which represents a significant structural perturbation. tandfonline.com
These alterations in the physical properties of the lipid bilayer have direct consequences for the function of integral membrane proteins. For example, studies on the Ca2+-ATPase of the sarcoplasmic reticulum have shown that anisodamine can destabilize the transmembrane domain of the enzyme, leading to a less compact conformation and inhibition of its Ca2+ uptake activity. tandfonline.comnih.gov This effect is attributed to the increased fluidity and structural changes in the surrounding lipid matrix. tandfonline.com The observed protection of skeletal muscle cells from ischemia-reperfusion injury by anisodamine is also partly attributed to its ability to inhibit lipid peroxidation and stabilize cell membranes. tandfonline.comactaorthop.orgnih.gov
The following table summarizes the findings from differential scanning calorimetry studies on the effect of anisodamine on the phase transition temperature of different phospholipid liposomes.
| Phospholipid | Anisodamine Molar Ratio (%) | Change in Phase Transition Temperature (Tm) | Observations |
| Dipalmitoylphosphatidylcholine (DPPC) | 10 mol% | Decrease | Vanishing of the pre-transitional peak. sciengine.com |
| Dipalmitoylphosphatidylcholine (DPPC) | Increasing concentration | Gradual decrease | The peak remains sharp, indicating good cooperativity. sciengine.com |
| Dipalmitoyl phosphatidic acid (DPPA) | 20 mol% | Significant decrease and phase separation | A new peak appears at a lower temperature. sciengine.com |
| Dipalmitoyl phosphatidic acid (DPPA) | 50 mol% | Further decrease | Suggests the formation of a 1:1 molecular complex. sciengine.com |
Preclinical in Vitro Research of Anisodamine Hydrobromide
Cell Line Models and Experimental Culture Conditions
A diverse range of cell line models has been employed to investigate the in vitro effects of anisodamine (B1666042) hydrobromide. These include:
RAW264.7 Cells: A murine macrophage cell line, frequently used to study inflammatory responses. medchemexpress.comresearchgate.nettandfonline.comresearchgate.netmedchemexpress.com In these studies, RAW264.7 cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, mimicking aspects of sepsis. researchgate.nettandfonline.comresearchgate.net
Endothelial Cells: Various endothelial cell lines, such as human cerebral microvascular endothelial cells (hCMEC/D3), have been used to examine the effects of anisodamine hydrobromide on vascular function and integrity. dntb.gov.uanih.govcuny.edu These cells are crucial for understanding the compound's role in microcirculation. cuny.edu
Vero E6 Cells: This cell line, derived from the kidney of an African green monkey, has been utilized in virology studies, including research on the effects of this compound on SARS-CoV-2 infection. nih.gov
HEK293/hACE2 Cells: Human embryonic kidney cells engineered to express the human angiotensin-converting enzyme 2 (ACE2) receptor are used to study the entry mechanisms of viruses like SARS-CoV-2. nih.govresearchgate.net
Human Renal Proximal Tubular Epithelial Cells (HK-2): These cells are used to model kidney injury and to investigate the protective effects of this compound on renal function at a cellular level. nih.govnih.govpeerj.com
HT-29 Cells: A human colon adenocarcinoma cell line used in studies of apoptosis and cell death pathways. dovepress.com
Microglia (HM cells) and Astrocytes (SVG12 cells): These central nervous system cell lines are used to study the neuroprotective effects of this compound. cellmolbiol.org
Experimental conditions typically involve culturing these cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS). nih.gov Cells are often pre-treated with this compound before being subjected to a stimulus, such as LPS or a virus, to assess the compound's protective or therapeutic effects. medchemexpress.comresearchgate.nettandfonline.commedchemexpress.com
Assessment of Cellular Viability and Cytotoxicity in Response to this compound
The impact of this compound on cell health has been evaluated using various assays.
CCK-8 and LDH Release Assays: Studies on Vero E6 cells showed that this compound, at concentrations up to 800 mg/L, did not reduce cell viability or induce the release of lactate (B86563) dehydrogenase (LDH), indicating a lack of cytotoxicity at these concentrations. nih.gov
CCK-8 Assay in RAW264.7 Cells: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated protective effects against cytotoxicity. researchgate.nettandfonline.com
Cell Viability in Endothelial Cells: In a human cerebral microvascular endothelial cell line (hCMEC/D3) challenged with LPS, this compound at 20 μg/mL significantly increased cell viability. nih.gov However, a higher concentration of 80 μg/mL was found to inhibit cell viability, suggesting a bidirectional effect. nih.gov
Apoptosis Assays: this compound has been shown to reverse LPS-induced apoptosis in endothelial cells, as detected by EdU and Hoechst 33342 staining, as well as flow cytometry with annexin (B1180172) V staining. nih.gov
Cellular Viability and Cytotoxicity of this compound
| Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|
| Vero E6 | CCK-8, LDH Release | No cytotoxicity observed at concentrations up to 800 mg/L. | nih.gov |
| RAW264.7 | CCK-8 | Protective against LPS-induced cytotoxicity. | researchgate.nettandfonline.com |
| hCMEC/D3 (Endothelial) | Cell Counting Kit-8 | Increased viability at 20 μg/mL, decreased at 80 μg/mL in the presence of LPS. | nih.gov |
| hCMEC/D3 (Endothelial) | EdU, Hoechst 33342, Annexin V | Reversed LPS-induced apoptosis. | nih.gov |
Analysis of Inflammatory Mediators and Gene Expression in Cell Systems
This compound has demonstrated significant anti-inflammatory properties in various in vitro models.
Inhibition of Pro-inflammatory Cytokines: In LPS-stimulated RAW264.7 cells, this compound has been shown to suppress the production and release of pro-inflammatory cytokines. researchgate.nettandfonline.com It also downregulates the mRNA and protein levels of NLRP3, Caspase-1, GSDMD, IL-18, and IL-1β. researchgate.nettandfonline.com Similarly, in a guinea pig model of vertigo, it decreased the levels of TNF-α and IL-6 while increasing the anti-inflammatory cytokines IL-4 and IL-10. oup.com
Modulation of NF-κB Pathway: Research indicates that this compound can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. mdpi.com This has been observed in LPS-induced pancreatic acinar cell injury and is believed to contribute to its anti-inflammatory effects. nih.govmdpi.com
Suppression of Gene Expression: Studies have shown that this compound can downregulate the mRNA expression of NLRP3 and pro-caspase-1 in LPS-stressed RAW264.7 cells. researchgate.net
Effect of this compound on Inflammatory Mediators
| Cell/Animal Model | Stimulus | Effect | Reference |
|---|---|---|---|
| RAW264.7 cells | LPS | Downregulation of NLRP3, Caspase-1, GSDMD, IL-18, IL-1β mRNA and protein levels. | researchgate.nettandfonline.com |
| Guinea Pig (Vertigo model) | N/A | Decreased TNF-α and IL-6; Increased IL-4 and IL-10. | oup.com |
| Pancreatic Acinar Cells | LPS | Inhibition of NF-κB signaling pathway. | nih.govmdpi.com |
Investigations of Mitochondrial Function and Metabolic Pathway Modulation in Cellular Models
This compound has been found to modulate mitochondrial function and cellular metabolism, particularly in the context of cellular stress.
Mitochondrial Respiration: In human renal proximal tubular epithelial cells treated with TNF-α, this compound was shown to reverse the TNF-α-induced increase in mitochondrial oxygen consumption. nih.govnih.gov While TNF-α inhibited ATP generation, this compound reversed this effect. nih.govnih.gov
Oxidative Stress: The compound has been shown to protect against mitochondrial dysfunction by suppressing oxidative stress. nih.gov In septic rats, it reversed the LPS-induced reduction in superoxide (B77818) dismutase (SOD) activity and the increase in malondialdehyde (MDA) content. nih.govnih.gov
Metabolic Pathways: this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.
Receptor Binding and Ligand Affinity Studies in Isolated Cell Systems
This compound is known to interact with several receptors, which underlies its pharmacological effects.
Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors: It is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist. medchemexpress.commedchemexpress.com In RAW264.7 cells, pretreatment with this compound attenuated the binding of α-bungarotoxin, suggesting it may block muscarinic receptors, thereby allowing more endogenous acetylcholine to bind to the α-7 nicotinic acetylcholine receptor (α-7nAChR). medchemexpress.commedchemexpress.com The affinity for pre- and postjunctional muscarinic receptors is comparable. researchgate.net
SARS-CoV-2 Main Protease (Mpro): Molecular docking studies have indicated that this compound may target the main protease of SARS-CoV-2 with a significant binding affinity. nih.govresearchgate.net It is predicted to form hydrogen bonds with key amino acid residues at the active site of Mpro. nih.gov
Other Viral and Cellular Targets: this compound has also shown binding affinity to other targets such as the papain-like protease (PLpro) of SARS-CoV-2, although with lower affinity compared to Mpro. nih.gov It displayed lower binding affinities to GRP78, Spike RBD, RdRp, and ACE2. nih.gov
Receptor Binding and Affinity of this compound
| Receptor/Target | Finding | Reference |
|---|---|---|
| Muscarinic Acetylcholine Receptors | Non-subtype-selective antagonist with comparable affinity for pre- and postjunctional receptors. | medchemexpress.commedchemexpress.comresearchgate.net |
| Nicotinic Acetylcholine Receptors | Antagonist activity. | medchemexpress.commedchemexpress.com |
| SARS-CoV-2 Main Protease (Mpro) | High binding affinity with a docking score of -6.63 kcal/mol. | nih.govresearchgate.net |
| SARS-CoV-2 Papain-like Protease (PLpro) | Moderate binding affinity with a docking score of -5.521 kcal/mol. | nih.gov |
Preclinical in Vivo Animal Model Investigations of Anisodamine Hydrobromide
Establishment of Mechanistic Disease Models
Sepsis and Septic Shock Models (e.g., Lipopolysaccharide-Induced, Cecal Ligation and Puncture)
Animal models are crucial for understanding the complex pathophysiology of sepsis and for testing potential therapeutic agents. Two commonly used models are the lipopolysaccharide (LPS)-induced sepsis model and the cecal ligation and puncture (CLP) model.
In the LPS-induced sepsis model , the administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response characteristic of sepsis. nih.govnih.gov Studies in rats have shown that LPS administration leads to significant hemodynamic changes, including a drop in mean arterial pressure and an increased heart rate, mimicking the circulatory disturbances seen in septic shock. portlandpress.com This model is also associated with increased levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in both serum and vital organs like the kidneys. nih.govnih.gov Furthermore, LPS induces oxidative stress, as evidenced by decreased superoxide (B77818) dismutase (SOD) activity and increased malondialdehyde (MDA) content. nih.govnih.gov
The cecal ligation and puncture (CLP) model is considered a more clinically relevant model of sepsis as it mimics the polymicrobial infection that often occurs after a breach in the intestinal barrier. nih.govtandfonline.com This surgical procedure involves ligating the cecum and puncturing it with a needle, leading to the leakage of fecal contents into the peritoneal cavity and subsequent peritonitis and sepsis. nih.govcellmolbiol.org The CLP model results in significant organ injury, including to the brain, heart, liver, lungs, kidneys, and intestines, as observed through histological analysis. cellmolbiol.orgresearchgate.net It also triggers a robust inflammatory response with elevated plasma levels of TNF-α and IL-6, and increased oxidative stress. nih.govcellmolbiol.org
Anisodamine (B1666042) hydrobromide has demonstrated protective effects in these sepsis models. In LPS-induced septic rats, it has been shown to improve hemodynamics, reduce inflammatory cytokine levels, and attenuate oxidative stress. nih.govnih.gov In the CLP model, anisodamine hydrobromide treatment alleviated organ injury and reduced the levels of pro-inflammatory cytokines and markers of oxidative stress. nih.govcellmolbiol.org
Acute Lung Injury Models (e.g., Lipopolysaccharide-Induced, Cigarette Smoke Extract-Induced)
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute and persistent lung inflammation and increased vascular permeability. journalagent.com Animal models are essential for studying the pathogenesis of ALI/ARDS and for evaluating new therapeutic strategies.
The lipopolysaccharide (LPS)-induced ALI model is a widely used and well-established model that recapitulates many features of human ALI. biocytogen.com Intraperitoneal or intravenous injection of LPS in animals, such as rats, leads to the development of acute lung inflammation. cddyyy.com This model is characterized by pulmonary edema, bleeding, and excessive inflammation in the lungs. nih.govresearchgate.net Histopathological examination reveals inflammatory cell infiltration and damage to the lung tissue. nih.govresearchgate.net
Another relevant model is the cigarette smoke extract-induced ALI model . This model is particularly relevant to lung injury caused by environmental toxins. Anisodamine has been shown to protect against airway smooth muscle cell proliferation and tracheal contractility induced by cigarette smoke extract. cddyyy.com
In a murine sepsis model using cecal ligation and puncture (CLP), which also leads to ALI, this compound was found to alleviate pulmonary edema, bleeding, and excessive inflammation. nih.govresearchgate.net The compound was observed to downregulate the expression of key proteins involved in pyroptosis, a form of inflammatory cell death, including NLRP3, Caspase-1, and GSDMD, as well as the inflammatory cytokines IL-18 and IL-1β. nih.govresearchgate.net These findings suggest that this compound may protect against sepsis-induced ALI by inhibiting pyroptosis. nih.govresearchgate.net
Acute Kidney Injury Models (e.g., Lipopolysaccharide-Induced)
Acute kidney injury (AKI) is a common and serious complication of sepsis. nih.govnih.gov The lipopolysaccharide (LPS)-induced AKI model is a frequently used animal model to study the mechanisms of septic AKI and to test potential therapeutic interventions. nih.govnih.gov
In this model, the administration of LPS to animals, such as Sprague-Dawley rats, induces a systemic inflammatory response that leads to kidney damage. nih.govnih.gov This is characterized by histopathological changes in the kidney, including tubular necrosis. nih.gov Functionally, LPS-induced AKI is associated with elevated serum levels of creatine (B1669601) kinase and lactate (B86563). nih.govnih.gov The pathogenesis involves a surge in pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in both the serum and renal tissues. nih.govnih.gov Furthermore, oxidative stress plays a significant role, with a decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD) and an increase in the lipid peroxidation product malondialdehyde (MDA). nih.govnih.gov
Studies have shown that this compound can ameliorate LPS-induced AKI. nih.govnih.gov Its protective effects are attributed to its ability to suppress the production of inflammatory cytokines, reduce oxidative stress, and inhibit mitochondrial dysfunction. nih.govnih.gov this compound has been observed to reverse the LPS-induced changes in SOD and MDA levels. nih.govnih.gov It also improves hemodynamics in septic rats, which contributes to its kidney-protective effects. nih.govnih.gov
Ischemia-Reperfusion Injury Models (e.g., Myocardial, Intestinal, Cerebral)
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, including heart attack, stroke, and organ transplantation. Animal models are instrumental in understanding the mechanisms of I/R injury and developing protective strategies.
Myocardial I/R injury models are commonly established in rats by temporarily occluding a coronary artery, followed by reperfusion. nih.gov This procedure leads to myocardial infarction, characterized by increased levels of cardiac injury markers like creatine kinase and lactate dehydrogenase. nih.gov Anisodamine has been shown to exert cardioprotective effects in such models by reducing infarct size and improving cardiac function. nih.gov The protective mechanisms involve the inhibition of oxidative stress, suppression of inflammation, and reduction of myocardial cell apoptosis. portlandpress.comnih.gov
In intestinal I/R injury models, often induced in swine through procedures like cardiopulmonary resuscitation after cardiac arrest, this compound has demonstrated protective effects on the intestinal immune barrier. scienceopen.comscielo.brusp.br It alleviates intestinal morphological changes and reduces bacterial translocation by mitigating immunosuppression. scienceopen.comscielo.brusp.br This is associated with a modulation of the T-helper type 1 (Th1) and T-helper type 2 (Th2) immune response, as indicated by changes in interferon-gamma (IFN-γ) and interleukin-4 (IL-4) levels. scienceopen.comscielo.br
Cerebral I/R injury models, created in gerbils, have shown that anisodamine can inhibit neuronal death in the hippocampus, a brain region highly vulnerable to ischemic damage. cddyyy.com The number of surviving neurons in the hippocampal CA1 region was significantly higher in anisodamine-treated animals compared to the control group. cddyyy.com
Table of Research Findings in Ischemia-Reperfusion Injury Models
| Model | Animal | Key Findings with this compound Treatment |
| Myocardial I/R | Rat | Attenuated myocardial infarct size; Decreased creatine kinase and lactate dehydrogenase levels; Improved left ventricular systolic and end-diastolic pressure; Inhibited oxidative stress, inflammation, and apoptosis. nih.gov |
| Intestinal I/R | Swine | Alleviated intestinal morphological changes; Reduced bacterial translocation; Increased IFN-γ and decreased IL-4 levels in serum and gut-associated lymphoid tissues. scienceopen.comscielo.brusp.br |
| Cerebral I/R | Gerbil | Significantly increased the number of surviving neurons in the hippocampal CA1 region. cddyyy.com |
Vertigo Models
Animal models of vertigo, often induced by rotation, are used to study the mechanisms of motion sickness and to evaluate the efficacy of anti-vertigo drugs. In a rat model of rotation-stimulated vestibular nucleus activity, anisodamine has been shown to significantly reduce the expression of calcitonin gene-related peptide in the vestibular efferent nucleus and the vestibular nucleus. cddyyy.com This finding suggests a potential mechanism for its therapeutic effect in treating motion sickness. cddyyy.com
Gastric Injury Models
While specific gastric injury models for this compound are not extensively detailed in the provided context, its known anticholinergic properties and its effects on microcirculation suggest potential applications in this area. Anisodamine acts as a cholinergic antagonist, which can influence gastric acid secretion and motility. nih.gov Its ability to improve microcirculation could also be beneficial in protecting the gastric mucosa from injury. cddyyy.com Further research using established gastric injury models, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or stress, would be necessary to fully elucidate the protective effects of this compound on the stomach.
Organophosphate Poisoning Models
Anisodamine has been traditionally used in China as an antidote for organophosphate (OP) poisoning. nih.gov As a muscarinic antagonist, it exhibits pharmacological effects similar to atropine (B194438) and scopolamine (B1681570) by reducing secretions, decreasing gastrointestinal motility, and causing bronchodilation. nih.gov However, it is considered less potent and less toxic than atropine and scopolamine. nih.govnih.gov Studies suggest that its lower lipophilicity limits its penetration across the blood-brain barrier, potentially resulting in fewer central nervous system side effects compared to scopolamine. nih.gov While the anticholinergic properties of anisodamine are relevant to counteracting the effects of OP poisoning, its therapeutic value may also be attributed to its anti-inflammatory and antioxidant activities. nih.govnih.gov
Evaluation of Organ Protection and Pathological Outcomes in Animal Models
Animal studies have demonstrated the organ-protective effects of this compound in various injury models. In a swine model of cardiac arrest and resuscitation, this compound treatment was found to mitigate intestinal injury caused by ischemia/reperfusion. scielo.br This was evidenced by a reduction in bowel congestion, edema, and erosion. scielo.br Furthermore, in a rat model of sepsis induced by cecal ligation and puncture (CLP), this compound administration alleviated tissue damage in multiple organs, including the brain, heart, liver, lung, kidney, and intestine, as observed through histological analysis. cellmolbiol.orgnih.gov Similarly, in a lipopolysaccharide (LPS)-induced acute kidney injury model in rats, this compound treatment significantly attenuated renal structural damage. nih.gov
Assessment of Systemic and Local Inflammatory Responses in Vivo
This compound has been shown to modulate both systemic and local inflammatory responses in animal models of sepsis and ischemia-reperfusion. In a swine model of cardiac arrest, treatment with this compound led to a significant increase in the anti-inflammatory cytokine interferon-gamma (IFN-γ) and a decrease in the pro-inflammatory cytokine interleukin-4 (IL-4) in both serum and gut-associated lymphoid tissues (GALTs). scielo.br This shift suggests a mitigation of the Th1 to Th2 immune response transformation often seen after resuscitation. scielo.brnih.gov
In rat models of sepsis induced by either LPS or CLP, this compound administration significantly reduced the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govportlandpress.comnih.govnih.gov The compound also decreased the levels of TNF-α and IL-1β in renal tissues of LPS-treated rats. portlandpress.comnih.gov Furthermore, in a CLP-induced sepsis model, this compound was more effective at reducing plasma TNF-α and IL-6 levels compared to atropine or racemic anisodamine. nih.govresearchgate.netcellmolbiol.orgcellmolbiol.org These findings indicate a potent anti-inflammatory effect of this compound.
Monitoring of Hemodynamic and Microcirculatory Parameters in Animal Models
Improvements in hemodynamic and microcirculatory parameters have been consistently observed with this compound administration in various animal models. In a swine model of cardiac arrest and resuscitation, this compound treatment significantly decreased heart rate while increasing cardiac output and mean arterial pressure. scielo.br It also improved sublingual and intestinal microcirculation. nih.gov Similarly, in a rat model of LPS-induced sepsis, this compound improved hemodynamics by increasing mean arterial pressure and reducing heart rate. portlandpress.comnih.gov
Studies specifically focusing on microcirculation have shown that in septic shock rat models, this compound can effectively improve mesenteric microcirculatory blood flow velocity. researchgate.net This is crucial as microcirculatory dysfunction is a key factor in the development of organ failure in sepsis. nih.gov The vasodilatory effects of this compound are thought to contribute to this improvement in microcirculatory blood flow. patsnap.com
Analysis of Oxidative Stress Markers in Animal Tissues and Biological Fluids
This compound has demonstrated significant antioxidant properties in several animal models. In rats with LPS-induced acute kidney injury, this compound administration led to increased activity of the antioxidant enzyme superoxide dismutase (SOD) and decreased levels of the lipid peroxidation marker malondialdehyde (MDA) in both serum and renal tissues. portlandpress.comnih.gov
Similarly, in a CLP-induced sepsis model in rats, this compound treatment increased plasma SOD activity and reduced plasma MDA levels in a dose-dependent manner. cellmolbiol.orgnih.gov These effects were more pronounced than those observed with atropine or racemic anisodamine. nih.govcellmolbiol.orgcellmolbiol.org In a guinea pig model of vertigo, this compound also increased levels of SOD and glutathione (B108866) (GSH) while reducing MDA levels, indicating a reduction in oxidative stress. oup.comoup.com This antioxidant activity is believed to play a crucial role in the organ-protective effects of the compound. nih.gov
Investigation of Apoptosis and Cellular Damage in Animal Organ Systems
This compound has been shown to inhibit apoptosis and reduce cellular damage in various animal models. In a swine model of cardiac arrest, treatment with this compound decreased the activity of caspases 3 and 9 in myocardial tissue. spandidos-publications.com It also led to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. spandidos-publications.com
In a rat model of CLP-induced sepsis, TUNEL staining revealed a significant reduction in apoptotic cells in the brain, heart, liver, lung, kidney, and intestine of animals treated with this compound. cellmolbiol.orgnih.govcellmolbiol.org Furthermore, studies in models of acute kidney injury have shown that this compound can inhibit renal cell apoptosis. nih.gov The anti-apoptotic effects of this compound are thought to be mediated, in part, through the PI3K/Akt signaling pathway. nih.govoup.com
Pharmacokinetic Profiles in Animal Species
The pharmacokinetic properties of this compound have been investigated in rats. A study comparing the pharmacokinetics of this compound tablets and injection in both normal and septic rats with acute lung injury was conducted using LC-MS/MS for analysis. nih.gov The results indicated that the absorption of this compound from tablets was slow in diseased rats. nih.govresearchgate.netresearchgate.net This suggests that for conditions like septic acute lung injury, intravenous administration may be a more effective route to achieve therapeutic concentrations rapidly. nih.govresearchgate.net The molecular structure of anisodamine, particularly the presence of a β-OH group, limits its ability to cross the blood-brain barrier compared to scopolamine. cjnmcpu.com
Absorption and Distribution Studies in Preclinical Models
Investigations into the pharmacokinetics of this compound in preclinical animal models have revealed key characteristics of its absorption and distribution. Studies in rats have shown that the compound is poorly absorbed from the gastrointestinal tract. researchgate.netcddyyy.com Following intragastric administration in rats, the bioavailability of anisodamine was determined to be 10.78%. researchgate.net
The rate and extent of absorption after oral administration in rats can be influenced by the pathological state of the animal. In a study comparing healthy rats to those with lipopolysaccharide (LPS)-induced septic acute lung injury, the time to reach maximum plasma concentration (Tmax) was significantly prolonged in the diseased rats. tandfonline.com For instance, the Tmax in healthy rats was observed between 6.7 and 12.5 minutes, whereas in rats with sepsis, it was prolonged to a range of 25.0 to 50.0 minutes. tandfonline.com Concurrently, the maximum plasma concentration (Cmax) was notably reduced in the model group compared to the physiological group, indicating that the absorption rate of orally administered this compound tablets was slowed in diseased rats. tandfonline.com
Following intravenous administration in rats, the maximum plasma concentration (Cmax) of anisodamine was found to be 267.50 ± 33.16 ng/mL. researchgate.net In rabbits, the apparent volume of distribution (Vd) was reported to be 1.8 L/kg, suggesting distribution into the tissues. cddyyy.com A significant portion of the compound is excreted unchanged in the urine, with a urinary excretion rate of 54.86% reported in rats. researchgate.net
Regarding tissue distribution, the molecular structure of anisodamine, which contains a β-OH group at the C6 position, is thought to limit its ability to cross the blood-brain barrier. cjnmcpu.com Studies have also investigated its effects on specific organs, such as the kidneys, in sepsis models. nih.govportlandpress.com
Pharmacokinetic Parameters of Anisodamine in Rats (Oral Administration)
| Group | Tmax (min) | Cmax (ng/mL) |
|---|---|---|
| Normal (Physiological) | 6.7 ± 4.1 | 364.0 ± 148.1 |
| Septic ALI Model | 50.0 ± 24.5 | 210.3 ± 59.2 |
Data derived from a study using a 25 mg/kg oral dose. tandfonline.com
Metabolite Identification and Characterization in Animal Systems
The metabolism of anisodamine has been investigated in animal systems, primarily using rat models. Research has successfully identified several metabolites in both plasma and through in vitro incubation with intestinal flora. researchgate.net
One study utilized liquid chromatography-tandem mass spectrometry (LC-MSn) to analyze the metabolites present in rat plasma. The results revealed the parent drug along with six distinct metabolites. researchgate.net These metabolites were identified as:
N-demethyl-6β-hydroxytropine
6β-hydroxytropine
Tropic acid
Dehydrated anisodamine (apoanisodamine)
Hydroxyanisodamine
Anisodamine N-oxide
Further investigation into the role of gut microbiota demonstrated that anisodamine is metabolized by rat intestinal flora. researchgate.net In vitro incubation of anisodamine with rat intestinal flora under anaerobic conditions led to the identification of metabolites formed through the hydrolysis of the ester bond. researchgate.net The dehydrolyzed and hydrolyzed metabolites found in the incubation solution were apoanisodamine, 6β-hydroxytropine, and tropic acid. researchgate.net
Identified Metabolites of Anisodamine in Rat Models
| Metabolite | System of Identification |
|---|---|
| N-demethyl-6β-hydroxytropine | Plasma |
| 6β-hydroxytropine | Plasma, Intestinal Flora |
| Tropic acid | Plasma, Intestinal Flora |
| Dehydrated anisodamine (Apoanisodamine) | Plasma, Intestinal Flora |
| Hydroxyanisodamine | Plasma |
| Anisodamine N-oxide | Plasma |
Data sourced from Chen H, et al. (2009). researchgate.net
Structure Activity Relationship Sar and Analog Studies of Anisodamine Hydrobromide
Comparative Pharmacological Profiles with Related Tropane (B1204802) Alkaloids (e.g., Atropine (B194438), Anisodine, Scopolamine)
Anisodamine (B1666042) is a non-specific cholinergic antagonist, similar to atropine and scopolamine (B1681570), meaning it blocks muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net However, key structural differences between these molecules lead to distinct pharmacological profiles. Anisodamine possesses a hydroxyl group at the 6-position of the tropane ring, a feature that distinguishes it from atropine. sc.edu This modification is thought to make it more difficult for anisodamine to cross the blood-brain barrier, resulting in weaker central nervous system (CNS) effects compared to atropine and significantly less than scopolamine. wikipedia.orgsc.edu
While all three compounds act as competitive antagonists at muscarinic receptors, their potencies differ. silae.it Anisodamine is generally considered less potent and less toxic than atropine. nih.govresearchgate.net In rodent studies, anisodamine showed a reduced ability to cause mydriasis (pupil dilation) and had weaker CNS effects, while its potency in reducing gastrointestinal motility and spasms was comparable to or slightly lower than that of atropine. wikipedia.org
Anisodine, another related tropane alkaloid, also exhibits anticholinergic activity. A comparative pharmacokinetic study in rats revealed differences in absorption, distribution, metabolism, and excretion among atropine, anisodamine, anisodine, and scopolamine, suggesting that structural variations influence their in-vivo behavior and, consequently, their therapeutic applications and potential side effects. nih.govresearchgate.net
A key aspect of anisodamine's pharmacological profile is its reported effects beyond simple muscarinic antagonism. It has been shown to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating properties. nih.gov Furthermore, experimental evidence suggests anisodamine has antioxidant properties, potentially protecting cells from free radical-induced damage, and can interact with and disrupt liposome (B1194612) structures, indicating an effect on cellular membranes. nih.govncats.io
| Feature | Anisodamine | Atropine | Scopolamine | Anisodine |
| Primary Mechanism | Non-specific muscarinic antagonist nih.govresearchgate.net | Non-specific muscarinic antagonist silae.it | Non-specific muscarinic antagonist silae.itnih.gov | Anticholinergic nih.gov |
| CNS Effects | Weaker than atropine and scopolamine wikipedia.orgsc.edu | Moderate CNS effects sc.edu | Strong CNS effects ncats.ionih.gov | Data less available |
| Potency | Less potent than atropine nih.govresearchgate.net | Potent | Potent nih.gov | Data less available |
| Other Actions | Weak alpha-1 adrenergic antagonist, antioxidant nih.gov | Primarily muscarinic antagonism | --- | --- |
| Blood-Brain Barrier | Poorly crosses wikipedia.orgsc.edu | Crosses sc.edu | Readily crosses bohrium.com | Data less available |
Rational Design and Synthesis of Structural Analogs for Mechanistic Elucidation
The unique pharmacological profile of anisodamine has prompted the rational design and synthesis of structural analogs to better understand its mechanism of action and to develop new therapeutic agents. By modifying the core tropane structure, researchers can probe the specific interactions between the molecule and its biological targets.
One area of focus has been the synthesis of derivatives to explore their potential as α-glucosidase inhibitors. Based on the active unit of anisodamine, a series of α-substituted arylacetate derivatives have been synthesized. researchgate.net This research aims to identify novel compounds with potential antidiabetic activity by leveraging the structural framework of anisodamine. researchgate.net
Furthermore, the synthesis of analogs allows for the investigation of the importance of different functional groups for biological activity. For instance, the development of nanocarrier systems for delivering natural compounds has led to the creation of anisodamine-calcium lipid phosphate (B84403) nanoparticles. nih.gov These advanced delivery systems can enhance the stability and release properties of therapeutic agents, and surface modifications can improve cellular uptake. nih.gov
The synthesis of tropane derivatives is an active area of research, with the goal of creating molecules with improved selectivity and efficacy for various biological targets, including muscarinic and nicotinic acetylcholine receptors, as well as other receptors and enzymes. tandfonline.com These efforts are facilitated by advancements in synthetic chemistry, which allow for the precise modification of the tropane skeleton.
Stereoisomeric Considerations and Their Pharmacological Implications
Anisodamine has two chiral centers, which gives rise to four possible stereoisomers. sc.educddyyy.com The spatial arrangement of atoms in these isomers can significantly influence their pharmacological activity. The naturally occurring and synthetically produced anisodamine used in clinical practice is often a mixture of these isomers. cddyyy.comnih.gov
Studies have been conducted to separate these stereoisomers and evaluate their individual anticholinergic activities. One such study successfully separated the four stereoisomers of synthetic anisodamine and found differences in their anticholinergic potency. shsmu.edu.cn The order of potency was determined to be (6S, 2'S) > (6S, 2'R) > (6R, 2'S) > (6R, 2'R). shsmu.edu.cn This finding indicates that the (S) configuration at the tropane ring plays a more crucial role in the anticholinergic activity of anisodamine. shsmu.edu.cn
Another study focused on the preparative separation of the four isomers of synthetic anisodamine using high-performance liquid chromatography (HPLC) and diastereomer crystallization. nih.gov This work not only established the absolute configurations of the isomers but also compared their bioactivities. It was found that the (6R, 2'S) isomer exhibited a better effect on carbachol-preconditioned small intestine tension compared to the mixture and the other isomers. nih.gov
These findings underscore the importance of stereochemistry in the pharmacological effects of anisodamine. The differential activity of the stereoisomers highlights the specific three-dimensional structure required for optimal interaction with the muscarinic receptor. This knowledge is critical for the development of more potent and selective therapeutic agents based on the anisodamine scaffold.
| Stereoisomer Configuration | Relative Anticholinergic Potency |
| (6S, 2'S) | Highest |
| (6S, 2'R) | High |
| (6R, 2'S) | Moderate |
| (6R, 2'R) | Lowest |
Data based on inhibitory effects on carbachol-induced contractions of isolated rat tracheal smooth muscle. shsmu.edu.cn
Advanced Analytical Methodologies for Anisodamine Hydrobromide Research
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary tool for the analysis of anisodamine (B1666042) hydrobromide and its metabolites in various biological matrices. nih.govresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of the compound even at low concentrations. nih.gov
Researchers have developed and validated numerous LC-MS/MS methods for pharmacokinetic studies and for identifying metabolites in plasma, urine, and feces. nih.govresearchgate.netnih.gov A common approach involves using a reversed-phase C18 column for separation. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and improve peak shape. nih.govtandfonline.com For instance, one method utilized a mobile phase of methanol and 0.01% triethylamine (B128534) solution (adjusted to pH 3.5 with formic acid) at a 60:40 (v/v) ratio. nih.govresearchgate.net Another study employed a gradient elution with water and acetonitrile, both acidified with 0.1% formic acid. tandfonline.com
The detection is typically carried out using an electrospray ionization (ESI) source in positive ion mode, coupled with a triple quadrupole or ion trap mass spectrometer. nih.govakjournals.com The sensitivity of these methods is notable, with limits of detection (LOD) reported to be as low as 6 ng/mL in urine and a lower limit of quantification (LLOQ) of 3.03 pg/mL in human plasma. nih.govpensoft.net Micellar liquid chromatography has also been explored for the direct injection and analysis of anisodamine in plasma samples. nih.gov
Table 1: Examples of LC-MS/MS Methods for Anisodamine Hydrobromide Analysis
| Feature | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Anisodamine and metabolites | Anisodamine, Atropine (B194438), Scopolamine (B1681570) | Anisodamine, Homatropine, Atropine, Scopolamine |
| Matrix | Rat Urine | Rat Plasma | Buckwheat |
| Chromatography Column | Reversed-phase C18 | ZORBAX Eclipse Plus C18 | Acquity UPLC BEH C18 |
| Mobile Phase | Methanol/0.01% triethylamine (pH 3.5) (60:40) | Water (0.1% formic acid) and Acetonitrile | Water (0.1% formic acid) and Acetonitrile |
| Detection | ESI-MS/MS | ESI-MS/MS (positive ion mode) | UHPLC-ToF-MS |
| LLOQ | Not specified | 2 ng/mL | 1.25 µg/kg |
| Reference | nih.gov | researchgate.net | tandfonline.com |
Spectrometric Methods for Structural Elucidation (e.g., MSn, NMR)
Mass spectrometry, particularly multi-stage mass spectrometry (MSn), plays a pivotal role in the structural elucidation of this compound and its metabolites. nih.govresearchgate.net By analyzing the fragmentation patterns of the protonated molecular ion, researchers can identify the core structure and the modifications present in its metabolites.
In full scan mass spectral analysis, anisodamine typically shows a protonated molecular ion [M+H]+ at m/z 306. nih.gov Fragmentation of this parent ion leads to several characteristic product ions. Key fragment ions include those at m/z 140, which corresponds to the tropane (B1204802) ring with a hydroxyl group attached, and m/z 122. nih.govakjournals.com The identification of metabolites is achieved by comparing their mass spectra and retention times with those of the parent drug. nih.govresearchgate.net This approach has enabled the identification of numerous phase I and phase II metabolites, including hydroxylated, N-demethylated, and conjugated forms. nih.gov For example, studies in rats have identified metabolites such as N-demethyl-6β-hydroxytropine, hydroxyanisodamine, and anisodamine N-oxide in plasma and urine. nih.govresearchgate.net
While nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, its specific application in recent this compound research for structural elucidation is less frequently detailed in the provided search results compared to mass spectrometry. However, it remains a fundamental technique in the initial characterization of such compounds.
Immunoassays and Biochemical Assays for Biomarker Detection (e.g., ELISA, Western Blot)
Immunoassays and biochemical assays are instrumental in investigating the pharmacological effects of this compound by measuring changes in biomarkers related to inflammation, oxidative stress, and cell signaling pathways.
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique to quantify the levels of various cytokines and other biomarkers. oup.comoup.com For instance, studies have used ELISA to measure the concentrations of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in serum and tissue homogenates to assess the anti-inflammatory effects of this compound. amegroups.cnfrontiersin.orgnih.gov Biochemical kits are also employed to determine the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and the levels of oxidative stress markers like malondialdehyde (MDA). oup.comnih.gov An indirect competitive ELISA (ic-ELISA) has been developed for the rapid screening of several tropane alkaloids, including anisodamine, in various samples like pig urine and pork. patsnap.com
Western blot analysis is another critical technique used to detect and quantify specific proteins, providing insights into the molecular mechanisms of this compound's action. oup.comnih.govspandidos-publications.com This method has been used to examine the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, caspase-3), cell signaling pathways (e.g., PI3K-Akt, NF-κB, JAK/STAT3), and cellular senescence (e.g., p53, p21). oup.comnih.govnih.gov For example, research has shown that this compound can inhibit the expression of pro-apoptotic proteins and modulate the phosphorylation of key signaling molecules. oup.comnih.gov
Table 2: Application of Immunoassays and Biochemical Assays in this compound Research
| Assay Type | Target Biomarkers | Research Focus | Key Findings | Reference |
| ELISA | TNF-α, IL-6, IL-1β | Anti-inflammatory effects | This compound reduces levels of pro-inflammatory cytokines. | amegroups.cnfrontiersin.orgnih.gov |
| Biochemical Assay | SOD, MDA | Antioxidant effects | This compound increases SOD activity and decreases MDA levels. | nih.gov |
| Western Blot | Bcl-2, Bax, Caspase-3 | Anti-apoptotic effects | This compound modulates the expression of apoptosis-related proteins. | nih.govspandidos-publications.com |
| Western Blot | p-JAK, p-STAT3 | Cell signaling | This compound inhibits the JAK/STAT3 signaling pathway. | nih.gov |
| Western Blot | PI3K, Akt, NF-κB | Cell signaling | This compound activates the PI3K-Akt pathway and inhibits the NF-κB pathway. | oup.com |
Microscopic Techniques for Tissue and Cellular Observation (e.g., Intravital Microscopy)
Microscopic techniques are vital for observing the effects of this compound on tissues and cells, particularly its impact on microcirculation.
Intravital microscopy allows for the real-time observation of microcirculatory changes in living animals. nih.govresearchgate.net Studies have utilized this technique to demonstrate that this compound can improve mesenteric microcirculation in septic shock models by restoring blood flow velocity and improving flow patterns. nih.gov It has also been used to observe the inhibition of leukocyte-endothelium interactions. nih.gov In other studies, intravital microscopy of the conjunctival capillaries and intestinal microcirculation has shown that anisodamine can facilitate microcirculation and improve parameters like perfused vessel density. nih.govspandidos-publications.comnih.gov
Other microscopic methods like immunofluorescence have been used to visualize the localization of specific proteins within cells, such as the nuclear translocation of p-STAT3, providing further evidence for its mechanism of action at a subcellular level. nih.govfrontiersin.org
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qRT-PCR)
Molecular biology techniques, such as quantitative real-time polymerase chain reaction (qRT-PCR), are essential for analyzing the effects of this compound on gene expression. frontiersin.orgnih.gov
qRT-PCR is used to quantify the mRNA levels of specific genes, offering insights into how this compound regulates cellular processes at the transcriptional level. nih.gov For example, it has been used to measure the expression of genes related to inflammation, fibrosis, and pyroptosis. amegroups.cnfrontiersin.orgresearchgate.net Studies have shown that anisodamine can downregulate the mRNA levels of pro-inflammatory cytokines and markers of pyroptosis like NLRP3 and Caspase-1. frontiersin.orgresearchgate.net In research on SARS-CoV-2, qRT-PCR was used to assess the viral RNA load in cell culture supernatants to determine the antiviral activity of anisodamine. nih.gov These findings are often complemented by Western blot analysis to confirm that changes in mRNA levels translate to changes in protein expression. frontiersin.org
Computational and Systems Biology Approaches in Anisodamine Hydrobromide Research
Network Pharmacology for Multi-Target and Pathway Analysis
Network pharmacology is an approach that integrates computer science and clinical medicine to analyze the relationships between drugs, targets, and diseases from a network perspective. nih.gov This methodology is particularly well-suited for compounds like anisodamine (B1666042), which is known to exert effects through multiple biological pathways. jst.go.jp The core principle involves constructing and analyzing interaction networks to reveal the multi-component, multi-target, and multi-pathway characteristics of a drug's mechanism of action. nih.govscienceopen.com
Research utilizing network pharmacology has provided significant insights into the systemic effects of anisodamine hydrobromide injections (AHI). In one study, a protein interaction network (PIN) for AHI was constructed, comprising 172 nodes and 1,454 interactions. researchgate.net Through topological analysis, 54 crucial targets were identified from this network. researchgate.net Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses revealed that AHI's targets were significantly involved in regulating cell death, cytokine-mediated signaling pathways, and immune system processes. researchgate.net The disease pathways identified were primarily associated with viral infections, cancer, and immune system disorders. researchgate.net
Further analysis predicted that anisodamine might indirectly limit the expression of angiotensin-converting enzyme 2 (ACE2), a key target in certain viral infections. researchgate.net Other research has indicated that this compound functions by inhibiting the NF-κB signaling pathway, which plays a critical role in inflammation. mdpi.com These findings underscore the utility of network pharmacology in mapping the broad biological impact of this compound.
Table 1: Key Pathways for this compound Identified via Network Pharmacology
| Pathway Category | Specific Pathways and Processes | Source |
| Cellular Processes | Regulation of Cell Death | researchgate.net |
| Signaling | Cytokine-Mediated Signaling Pathways, NF-κB Signaling Pathway | researchgate.netmdpi.com |
| Immune Response | Immune System Processes, T helper 17 (Th17) cell differentiation, Interleukin-17 (IL-17) signaling | nih.govresearchgate.net |
| Disease Association | Viral Infections, Cancer, Immune System Diseases, Coronavirus disease - COVID-19 | nih.govresearchgate.netresearchgate.net |
| Metabolic/Biosynthetic | PI3K-Akt Signaling Pathway, MAPK Signaling Pathway | nih.gov |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used in structural molecular biology and computer-aided drug design. scienceopen.com It predicts the preferred orientation of one molecule (a ligand, such as anisodamine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. google.com This method is frequently used to validate the targets identified through network pharmacology. nih.govscienceopen.com The integration of these two methods accelerates experimental verification and target discovery. nih.gov
In this compound research, molecular docking has been employed to confirm the binding affinity between anisodamine and the crucial targets predicted by network pharmacology models. researchgate.netresearchgate.net The general procedure involves obtaining the 3D crystal structures of target proteins from databases like the Protein Data Bank (PDB). scienceopen.comamegroups.org Software such as AutoDock is then used to prepare the molecules and perform the docking simulation, calculating parameters like binding energy to estimate the affinity between the ligand and the receptor. scienceopen.comamegroups.org
These studies have successfully confirmed that anisodamine can effectively bind to key protein targets. researchgate.net The analysis of these docked conformations allows for a detailed examination of the receptor-ligand interactions, including the formation of hydrogen bonds, π–π interactions, and van der Waals forces between anisodamine and the active site residues of the target proteins. jst.go.jp This provides a structural basis for the compound's observed pharmacological effects.
Transcriptomics and Proteomics for Omics-Based Pathway Discovery
Transcriptomics and proteomics are large-scale studies of the transcriptome (all RNA transcripts) and proteome (all proteins) of a biological system, respectively. These "omics" technologies are fundamental to discovering and understanding the biosynthetic and signaling pathways affected by a drug. nih.govbayanbox.ir By providing a snapshot of gene expression and protein abundance, they can reveal how a compound like anisodamine modulates cellular functions at a molecular level. nih.gov
While comprehensive transcriptomic and proteomic studies focused specifically on this compound are not extensively detailed in current literature, related research points to their potential. For instance, studies have shown that anisodamine can reduce the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in models of septic acute kidney injury. frontiersin.org This modulation of key proteins highlights the value of proteomics in quantifying the drug's anti-inflammatory effects.
Integrative omics approaches, which combine transcriptomics with metabolomics or proteomics, are particularly powerful for untargeted pathway discovery. nih.govnih.gov Such methods can identify correlations between gene expression changes and metabolite or protein level changes, thereby elucidating complex molecular mechanisms. nih.gov Applying these integrative strategies to this compound research could uncover novel gene-metabolite links and provide a more detailed map of the pathways it regulates, building upon the foundational knowledge provided by network pharmacology.
Predictive Modeling for Biological Activities and Drug Discovery
Predictive modeling in pharmacology uses computational algorithms and statistical methods to forecast the biological activity, and other properties of chemical compounds. Network pharmacology and molecular docking are themselves forms of predictive modeling, as they predict potential drug targets and binding affinities before experimental validation. nih.gov These models are crucial for modern drug discovery, enabling the screening of vast chemical libraries and the identification of promising lead compounds. google.com
The research on this compound has benefited from these predictive approaches. By constructing network models, researchers can predict the compound's polypharmacological effects—its ability to interact with multiple targets simultaneously—which is a hallmark of many traditional medicines. researchgate.net
Beyond target identification, other predictive modeling techniques like the development of ligand-based pharmacophore models can be applied. google.com A pharmacophore model defines the essential structural features a molecule must possess to bind to a specific receptor. These models can be used to virtually screen compound databases to find new molecules with potential therapeutic activity, thus accelerating the discovery of novel drugs with mechanisms similar to or derived from anisodamine.
Emerging Research Directions and Future Perspectives on Anisodamine Hydrobromide
Unexplored Mechanistic Pathways and Target Identification
The primary mechanism of anisodamine (B1666042) is understood as the competitive, non-specific antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). ncats.iopatsnap.com This action underpins its use in treating smooth muscle spasms and conditions involving parasympathetic hyperactivity. ncats.iopatsnap.com However, emerging research is illuminating a more complex pharmacological profile, suggesting that its therapeutic effects may arise from a variety of molecular interactions beyond simple M-receptor blockade.
Future research is increasingly focused on these less-understood pathways:
Nicotinic Acetylcholine Receptors (nAChRs): Evidence suggests that anisodamine also acts as a nicotinic cholinoceptor antagonist. medchemexpress.com Its antishock effects may involve a novel pathway that activates alpha-7 nicotinic acetylcholine receptors (α7nAChR), potentially by blocking muscarinic receptors and thereby increasing the availability of endogenous acetylcholine to bind to α7nAChRs. medchemexpress.com
Antioxidant and Anti-inflammatory Effects: Anisodamine exhibits significant antioxidant properties, protecting against cellular damage induced by free radicals and oxidative stress. ncats.iochemicalbook.com It has been shown to boost the levels of antioxidant enzymes. Mechanistically, it can modulate immune responses by inhibiting the release of inflammatory mediators like histamine (B1213489) and prostaglandins. ncats.iopatsnap.com Further investigation into its influence on specific inflammatory signaling cascades, such as the HIF-1α pathway which it can downregulate during hypoxia/reoxygenation, is a key area of interest. oup.com
Cellular Membrane Interaction: Studies have shown that anisodamine interacts with and can disrupt the structure of liposomes. chemicalbook.comresearchgate.net This suggests a direct effect on the fluidity and integrity of cellular membranes, which may contribute to its broad pharmacological activities, but the precise nature of this interaction requires deeper investigation.
Adrenergic and Other Receptor Systems: Anisodamine is considered a relatively weak alpha-1 adrenergic antagonist, a property that may contribute to its vasodilating activity. chemicalbook.comoup.com Its ability to inhibit thromboxane (B8750289) synthesis is another identified mechanism that could explain its antithrombotic effects. chemicalbook.comoup.com
Neuroprotection and Growth Factors: In the central nervous system, which it can cross, anisodamine exerts neuroprotective effects by reducing oxidative stress and inhibiting apoptosis. ncats.iopatsnap.com Some research indicates these benefits may be linked to its ability to increase levels of growth factor-β1. drugbank.com
Novel Preclinical Applications and Therapeutic Areas
Historically used for conditions like septic shock and gastrointestinal spasms, the expanding understanding of anisodamine's mechanisms is driving preclinical research into new therapeutic domains. patsnap.comoup.com Its neuroprotective, anti-inflammatory, and microcirculation-enhancing properties make it a candidate for a wide array of complex diseases.
Current research is exploring its potential in several novel areas, with key preclinical findings summarized below.
Interactive Table: Emerging Preclinical Applications of Anisodamine Hydrobromide
| Therapeutic Area | Investigated Condition | Key Preclinical Findings | Citation(s) |
| Neurology | Neurodegenerative Diseases | Crosses the blood-brain barrier; provides neuroprotection by reducing oxidative stress and inhibiting apoptosis. | ncats.io, patsnap.com, patsnap.com |
| Cerebral Ischemia/Reperfusion Injury | Attenuates endothelial cell apoptosis and injury; reverses hypoxia-induced damage in brain endothelial cells. | , oup.com | |
| Motion Sickness | Significantly reduces the expression of calcitonin gene-related peptides in the vestibular nucleus of rats. | ||
| Oncology | Hepatocellular Carcinoma (HCC) | Showed inhibition of HCC xenograft growth in a dose-dependent manner in mouse models. | biosynth.com |
| Cardiovascular Disease | Myocardial Infarction (Post-PCI) | Combined with tirofiban, it helped recover nerve growth factor (NGF) and endothelial cell-specific molecule-1 (ESM-1) related proteins, improving myocardial perfusion. | biosynth.com |
| Pulmonology | Acute Lung Injury (ALI) | Boosted respiratory function in models of LPS-induced ALI; protected against cigarette smoke-induced airway smooth muscle cell proliferation. | |
| Immunology | Collagen-Induced Arthritis | In combination with neostigmine, it lowered arthritis index, joint swelling, and levels of inflammatory cytokines in mice. | |
| Infectious Disease | Viral Infections (COVID-19) | Network pharmacology studies suggest potential interaction with key proteins in viral life cycles and immune response pathways. | sigmaaldrich.com |
Research on Advanced Drug Delivery Systems
Currently, this compound is typically administered via injection for rapid action in acute settings or in oral tablet form. patsnap.com However, conventional formulations present limitations. For instance, oral absorption from the gastrointestinal tract is known to be poor, reducing bioavailability compared to intravenous administration. This necessitates the exploration of advanced drug delivery systems to enhance therapeutic efficacy, improve stability, and enable targeted or controlled release.
While dedicated research into advanced formulations for anisodamine is still in a nascent stage, several modern drug delivery technologies hold significant promise:
Nanoparticles: Encapsulating anisodamine in nanoparticles, which can be formulated from various polymers, could improve its bioavailability and potentially facilitate transport across biological barriers like the blood-brain barrier. oup.com Nanoparticle-based systems offer the potential for controlled release, which would maintain therapeutic concentrations over a longer period. oup.com
Liposomes: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. While studies have shown that anisodamine itself can interact with and disrupt liposome (B1194612) structures, this also suggests a strong affinity for lipid membranes. chemicalbook.comresearchgate.net This interaction is a critical factor that must be carefully managed in the design of a stable liposomal carrier for anisodamine, but if harnessed correctly, could lead to novel delivery mechanisms.
Microemulsions: Microemulsions are stable, isotropic mixtures of oil, water, and surfactants that can enhance the solubility and absorption of poorly permeable drugs. oup.com For oral delivery, a microemulsion formulation could significantly improve the gastrointestinal absorption of anisodamine.
The development of such advanced systems could unlock new therapeutic applications, particularly for chronic conditions or those requiring targeted delivery to specific tissues, such as the central nervous system.
Sustainable Production and Bioprocess Optimization for this compound
The primary source of natural anisodamine is the plant Anisodus tanguticus, but reliance on wild plant resources is unsustainable. peerj.com Research is therefore focused on two key areas: optimizing the cultivation of the source plant and developing alternative biotechnological production platforms.
Q & A
Q. Where can researchers access authoritative compound libraries for mechanistic studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
